molecular formula C5H14ClNO2 B13844712 N-Methyldiethanolamine-13C,d3 Hydrochloride

N-Methyldiethanolamine-13C,d3 Hydrochloride

Cat. No.: B13844712
M. Wt: 159.63 g/mol
InChI Key: CMPOVQUVPYXEBN-SPZGMPHYSA-N
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Description

N-Methyldiethanolamine-13C,d3Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of N-Methyldiethanolamine, where the carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium (d3), respectively. This compound is often utilized in various analytical and biochemical applications due to its unique isotopic labeling, which allows for precise tracking and analysis in complex biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyldiethanolamine-13C,d3Hydrochloride typically involves the ethoxylation of methylamine using ethylene oxide. The reaction proceeds as follows: [ \text{CH}_3\text{NH}_2 + 2 \text{C}_2\text{H}_4\text{O} \rightarrow \text{CH}_3\text{N}(\text{C}_2\text{H}_4\text{OH})_2 ] In this process, methylamine reacts with ethylene oxide to form N-Methyldiethanolamine. For the isotopically labeled version, carbon-13 and deuterium-labeled ethylene oxide are used .

Industrial Production Methods

Industrial production of N-Methyldiethanolamine-13C,d3Hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified and converted to its hydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

N-Methyldiethanolamine-13C,d3Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-Methyldiethanolamine N-oxide.

    Substitution: Various substituted derivatives depending on the reagent used.

    Condensation: Imines or Schiff bases.

Scientific Research Applications

N-Methyldiethanolamine-13C,d3Hydrochloride is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of N-Methyldiethanolamine-13C,d3Hydrochloride involves its incorporation into biochemical pathways where it can be tracked due to its isotopic labeling. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or drug distribution analysis. The isotopic labels allow for precise detection and quantification using techniques like mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

    N-Methyldiethanolamine: The non-labeled version of the compound.

    N-Ethyldiethanolamine: Similar structure but with an ethyl group instead of a methyl group.

    Diethanolamine: Lacks the methyl group on the nitrogen atom.

Uniqueness

N-Methyldiethanolamine-13C,d3Hydrochloride is unique due to its isotopic labeling, which allows for precise tracking and analysis in complex systems. This makes it particularly valuable in research applications where accurate quantification and tracing are essential .

Properties

Molecular Formula

C5H14ClNO2

Molecular Weight

159.63 g/mol

IUPAC Name

2-[2-hydroxyethyl(trideuterio(113C)methyl)amino]ethanol;hydrochloride

InChI

InChI=1S/C5H13NO2.ClH/c1-6(2-4-7)3-5-8;/h7-8H,2-5H2,1H3;1H/i1+1D3;

InChI Key

CMPOVQUVPYXEBN-SPZGMPHYSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N(CCO)CCO.Cl

Canonical SMILES

CN(CCO)CCO.Cl

Origin of Product

United States

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